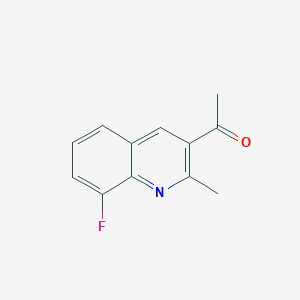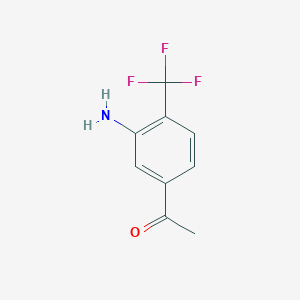
1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps. One common method starts with the nitration of benzotrifluoride, followed by reduction to form the corresponding aniline derivative. This intermediate is then subjected to acylation using acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(3-(Trifluoromethyl)phenyl)ethanone
- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
Uniqueness
1-(3-Amino-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and binding interactions .
Propriétés
Formule moléculaire |
C9H8F3NO |
|---|---|
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
1-[3-amino-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,13H2,1H3 |
Clé InChI |
JBZFLBIMNDQBNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
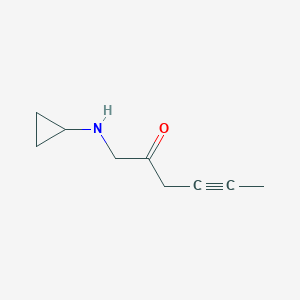

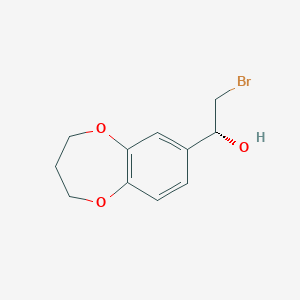
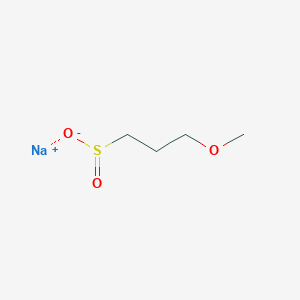
![N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
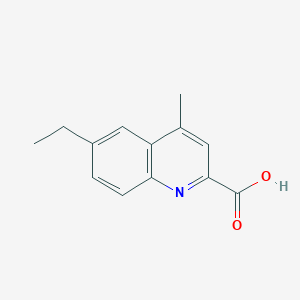


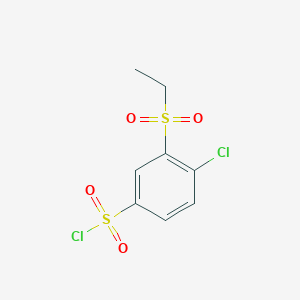
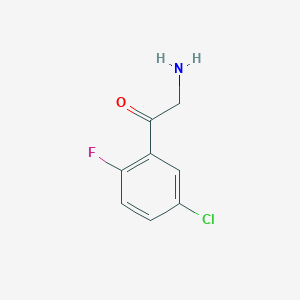
![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)
